2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
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Overview
Description
2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a complex organic compound that features a benzofuran ring, an oxazole ring, and a dimethoxyphenyl group. This compound is of interest due to its potential biological and pharmacological activities, making it a valuable subject for scientific research.
Mechanism of Action
Target of action
Benzofuran compounds are known to exhibit a wide range of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Oxazole derivatives also have diverse biological activities.
Mode of action
Benzofuran derivatives often exert their effects by interacting with various enzymes and receptors in the body .
Biochemical pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Benzofuran derivatives are known to affect a variety of biochemical pathways due to their diverse biological activities .
Result of action
Benzofuran derivatives have been shown to have anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Biochemical Analysis
Biochemical Properties
Benzofuran compounds are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific structure of the benzofuran compound .
Cellular Effects
Benzofuran compounds have been shown to have anticancer activity against the human ovarian cancer cell line A2780 . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzofuran compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects on cellular function of benzofuran compounds are important areas of study .
Dosage Effects in Animal Models
The effects of different dosages of 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide in animal models have not been reported. The study of dosage effects, including threshold effects and toxic or adverse effects at high doses, is a crucial aspect of preclinical research .
Metabolic Pathways
Benzofuran compounds are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
The study of how benzofuran compounds interact with transporters or binding proteins, and their effects on localization or accumulation, is an important area of research .
Subcellular Localization
The study of how benzofuran compounds are directed to specific compartments or organelles, and the effects on their activity or function, is a crucial aspect of cellular biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and oxazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzofuran and oxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated solvents and strong nucleophiles like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: A compound with a benzofuran structure used in phototherapy.
Uniqueness
2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is unique due to its combination of benzofuran, oxazole, and dimethoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .
Properties
IUPAC Name |
2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-27-19-8-7-15(11-20(19)28-2)9-10-24-23(26)14-17-13-22(30-25-17)21-12-16-5-3-4-6-18(16)29-21/h3-8,11-13H,9-10,14H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJKGNDJKUYQMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC2=NOC(=C2)C3=CC4=CC=CC=C4O3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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